CARM1-IN-1 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

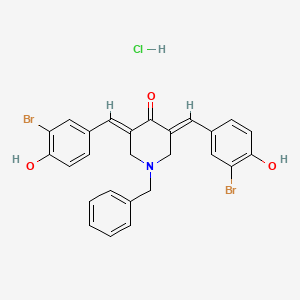

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPNYHLFFVKOAN-CUBOLJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Br2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CARM1-IN-1 Hydrochloride

This guide provides a comprehensive overview of CARM1-IN-1 hydrochloride, a chemical probe used in biomedical research. It details the compound's mechanism of action, its effects on cellular signaling, and the experimental protocols used for its characterization, targeting an audience of researchers, scientists, and professionals in drug development.

Introduction to CARM1 and its Inhibition

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that belongs to the Type I PRMT family.[1][2][3] These enzymes catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone protein substrates.[3][4] Specifically, CARM1 is responsible for mono- and asymmetric dimethylation (ADMA) of its targets.[1][2]

Through the methylation of key cellular proteins, CARM1 is involved in a wide array of biological processes, including the regulation of gene transcription, RNA processing, cell cycle progression, and DNA damage repair.[1][4][5] Given its significant role in cellular function and its overexpression in various cancers, CARM1 has emerged as an attractive therapeutic target.[5][6] Small molecule inhibitors are vital tools for dissecting its biological functions and exploring its therapeutic potential. This compound is one such molecule, developed as a potent and selective chemical probe to inhibit CARM1's enzymatic activity.[7][8][9]

Core Mechanism of Action of this compound

This compound functions as a direct inhibitor of the methyltransferase activity of the CARM1 enzyme.[7][8] Its primary mechanism is the potent and selective suppression of CARM1's ability to methylate its substrates. This inhibitory action prevents the formation of both monomethylarginine and asymmetric dimethylarginine on target proteins.[7][8]

The compound demonstrates high selectivity for CARM1 over other protein methyltransferases. For instance, its inhibitory activity against PRMT1 and the histone lysine methyltransferase SET7 is significantly lower, underscoring its utility as a specific tool for studying CARM1-related pathways.[7][8][9]

The direct consequence of this enzymatic inhibition is a dose-dependent reduction in the methylation levels of established CARM1 substrates. These include histone H3 (a key component of chromatin) and various non-histone proteins such as Poly(A)-binding protein 1 (PABP1), CA150, and SmB.[7][8] By altering the methylation status of these proteins, this compound modulates downstream cellular processes. A notable functional outcome is the inhibition of the prostate-specific antigen (PSA) promoter activity in prostate cancer cell lines, an effect achieved at concentrations that do not impact cell viability.[7][8]

Figure 1: Mechanism of CARM1 inhibition by this compound.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The data below is summarized for clarity and comparison.

| Parameter | Value | Target Enzyme | Substrate/Context | Reference |

| IC₅₀ | 8.6 µM | CARM1 | PABP1 | [7][8][9] |

| IC₅₀ | > 667 µM | PRMT1 | - | [7][8] |

| IC₅₀ | > 667 µM | SET7 | - | [7][8] |

| Cellular Activity | 8 µM | - | Inhibition of PSA promoter activity in LNCaP cells | [7][8] |

| Cellular Activity | 100 µM | - | Inhibition of PABP1, CA150, SmB, and H3 methylation | [7][8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Protocols

The characterization of CARM1 inhibitors like this compound relies on standardized biochemical and cellular assays.

4.1. In Vitro CARM1 Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the methyltransferase activity of CARM1 by measuring the incorporation of a radiolabeled methyl group from ³H-S-adenosyl-methionine (³H-SAM) onto a peptide substrate.

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Bicine (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20.[6]

-

Recombinant CARM1 enzyme (e.g., 0.25 nM final concentration).[6][10]

-

Biotinylated peptide substrate (e.g., from Histone H3 or PABP1, 250 nM final concentration).[6][10]

-

³H-S-adenosyl-methionine (³H-SAM) (e.g., 30 nM final concentration).[6][10]

-

This compound (or other test compounds) at various concentrations.

-

-

Protocol Steps:

-

Pre-incubation: Recombinant CARM1 enzyme is pre-incubated with this compound (or DMSO as a vehicle control) for 30 minutes at room temperature in a 96-well plate. This allows the inhibitor to bind to the enzyme.[6][10]

-

Reaction Initiation: The methylation reaction is initiated by adding a mixture of the biotinylated peptide substrate and ³H-SAM to each well.

-

Incubation: The reaction plate is incubated for a defined period (e.g., 1-2 hours) at room temperature or 30°C.

-

Reaction Quenching: The reaction is terminated by adding an excess of unlabeled SAM.[6][10]

-

Detection: The biotinylated peptides are captured on a streptavidin-coated plate (e.g., FlashPlate). The amount of incorporated radiolabel is measured using a scintillation counter.[10]

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

-

Figure 2: Generalized workflow for an in vitro CARM1 inhibition assay.

4.2. Cellular Assay for Substrate Methylation (Western Blot)

This method assesses the ability of an inhibitor to block CARM1 activity within a cellular context by measuring the methylation status of endogenous substrates.

-

Reagents and Buffers:

-

Cell Culture Medium and appropriate cancer cell line (e.g., MCF7, LNCaP).

-

This compound.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[11]

-

Primary Antibodies: Anti-asymmetric dimethylarginine (ADMA) specific to a substrate (e.g., anti-PABP1-me2a), anti-total substrate (e.g., anti-PABP1), anti-CARM1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

SDS-PAGE and Western blotting equipment and reagents.

-

-

Protocol Steps:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24-48 hours).[2][11]

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.[11]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).[11]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 25-50 µg) from each sample by boiling in Laemmli loading buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

-

Incubate the membrane with the primary antibody (e.g., anti-PABP1-me2a) overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Re-probe the blot with antibodies for the total substrate protein and a loading control to normalize the methylation signal and ensure equal protein loading. Quantify band intensities to determine the dose-dependent effect of the inhibitor on substrate methylation.

-

Conclusion and Future Directions

This compound is a valuable chemical tool for investigating the biological roles of CARM1. Its mechanism of action is centered on the potent and selective inhibition of CARM1's methyltransferase activity, leading to reduced methylation of key histone and non-histone substrates and the modulation of downstream cellular events. It is important for researchers to note that the compound can be unstable in solution, and freshly prepared solutions are recommended for optimal performance.[7] The detailed protocols and quantitative data provided herein serve as a robust guide for professionals utilizing this compound to further explore CARM1 biology and its implications in disease.

References

- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CARM1-IN-1 Hydrochloride in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator that plays a significant role in transcriptional activation.[1][2] It functions by methylating arginine residues on both histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[3][4] Dysregulation of CARM1 has been implicated in various diseases, particularly cancer, making it a promising therapeutic target.[3][4] CARM1-IN-1 hydrochloride is a potent and selective small molecule inhibitor of CARM1.[1][5] This technical guide provides an in-depth overview of the role of this compound in gene expression, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

Introduction to CARM1 and its Role in Gene Expression

CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a type I PRMT, responsible for asymmetric dimethylation of arginine residues.[3][4] Its primary role in gene expression is that of a transcriptional coactivator. CARM1 is recruited to gene promoters by various transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[1]

Beyond histone methylation, CARM1 also targets a diverse array of non-histone proteins, including transcription factors and co-regulators like p300/CBP and the p160 family of steroid receptor coactivators.[3] This methylation activity can modulate protein-protein interactions and the assembly of transcriptional machinery. CARM1 is involved in numerous cellular processes, including cell cycle regulation, differentiation, and DNA damage repair.[3][4] Its overexpression has been linked to poor outcomes in several cancers, including breast, prostate, and colorectal cancer.[3]

This compound: A Selective CARM1 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of CARM1.[1][5] By inhibiting CARM1's methyltransferase function, this compound serves as a valuable chemical probe to elucidate the biological functions of CARM1 and as a potential therapeutic agent.

Mechanism of Action

This compound acts as a competitive inhibitor, likely binding to the active site of CARM1 and preventing the binding of its substrate, S-adenosylmethionine (SAM), which is the methyl group donor for the methylation reaction. This inhibition blocks the transfer of methyl groups to CARM1's substrates, including histone H3 and other non-histone proteins like PABP1, CA150, and SmB.[1][5] The downstream effect of this inhibition is the modulation of the expression of CARM1-target genes.

Quantitative Data

The following tables summarize the quantitative data available for this compound and other relevant CARM1 inhibitors.

| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |

| This compound | CARM1 | 8.6 µM | CARM1/PABP1 | [1][5] |

| This compound | PRMT1 | > 667 µM | Not specified | [1][5] |

| This compound | SET7 | > 667 µM | Not specified | [1][5] |

| iCARM1 | CARM1 | 12.3 µM | In vitro methylation | [6] |

| EZM2302 | CARM1 | 6 nM | Biochemical assay |

Table 1: In vitro inhibitory activity of CARM1 inhibitors.

| Cell Line | Treatment | Effect | Reference |

| LNCaP | This compound (8 µM; 42-44 h) | Inhibition of PSA promoter activity | [1] |

| MCF7 | iCARM1 (dose-dependent) | Downregulation of CCND1, c-Myc, TFF1, etc. | [3] |

| Multiple | This compound (100 µM; 90 min) | Inhibition of PABP1, CA150, SmB, H3 methylation | [1][5] |

Table 2: Cellular effects of CARM1 inhibitors on gene expression and substrate methylation.

Experimental Protocols

The following are representative protocols for key experiments used to study the effects of this compound on gene expression. These are generalized methodologies and should be optimized for specific experimental conditions.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the effect of this compound on the activity of a specific gene promoter.

Materials:

-

LNCaP cells (or other relevant cell line)

-

Dual-luciferase reporter vector containing the promoter of interest (e.g., PSA promoter)

-

Renilla luciferase control vector

-

Lipofectamine 3000 or other transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega or similar)

-

Luminometer

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., a dose-response from 1 to 20 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for 42-44 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on the association of CARM1 or specific histone marks (e.g., H3R17me2a) with target gene promoters.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer, Shear buffer, IP buffer

-

Antibody against CARM1 or H3R17me2a

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

qPCR primers for target gene promoters

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (anti-CARM1 or anti-H3R17me2a) or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific for the promoter regions of target genes. Analyze the data relative to the input and IgG controls.

Visualizations

Signaling Pathway of CARM1-mediated Transcriptional Activation

Caption: CARM1 in transcriptional activation.

Experimental Workflow for Luciferase Reporter Assay

Caption: Luciferase reporter assay workflow.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: ChIP-qPCR experimental workflow.

Conclusion

This compound is a valuable tool for studying the role of CARM1 in gene expression. Its ability to selectively inhibit the methyltransferase activity of CARM1 allows for the dissection of CARM1-dependent signaling pathways and the identification of novel gene targets. The data and protocols presented in this guide provide a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting CARM1 in various diseases. Further research, including comprehensive transcriptomic and proteomic analyses following treatment with this compound, will continue to illuminate the complex role of this important epigenetic modifier.

References

Preliminary studies on CARM1-IN-1 hydrochloride in cancer cell lines.

An In-Depth Technical Guide to Preliminary Studies of CARM1-IN-1 Hydrochloride in Cancer Cell Lines

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including transcriptional activation, mRNA splicing, DNA damage response, and cell cycle progression.[1][2] Overexpression of CARM1 has been documented in various malignancies, including breast, prostate, and multiple myeloma, where it often correlates with tumor progression and poor prognosis.[3][4][5] Consequently, CARM1 has emerged as a promising therapeutic target for cancer intervention.[1]

This compound is a potent and selective small-molecule inhibitor of CARM1.[6][7] It specifically targets the methyltransferase activity of CARM1, thereby blocking the methylation of its downstream substrates.[6][7] This technical guide provides a comprehensive overview of the preliminary in vitro studies of CARM1-IN-1 and related CARM1 inhibitors in various cancer cell lines. It details the compound's mechanism of action, summarizes its effects on cancer cell viability and signaling, provides standardized experimental protocols for its evaluation, and visualizes the key pathways and workflows involved.

Mechanism of Action of CARM1 in Cancer

CARM1 primarily functions as a transcriptional coactivator.[3][8] It is recruited to gene promoters by transcription factors, such as nuclear hormone receptors (e.g., estrogen receptor) and p53, where it synergizes with histone acetyltransferases like p300/CBP.[3][9] The primary mechanism involves the asymmetric dimethylation of histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which creates a chromatin environment conducive to transcription.[8][10]

Beyond histones, CARM1 methylates a variety of non-histone proteins, influencing their function and stability. Key substrates include the splicing factor SmB, the poly(A)-binding protein PABP1, and components of the SWI/SNF chromatin remodeling complex like BAF155.[5][6][11] Through these actions, CARM1 impacts oncogenic pathways, promoting cell proliferation, enhancing cell migration, and contributing to therapeutic resistance.[4][12]

Data Presentation: Efficacy of CARM1 Inhibition

The following tables summarize the quantitative data from preliminary studies on CARM1 inhibitors in various cancer cell lines.

Table 1: Potency of Selected CARM1 Inhibitors

| Inhibitor | Assay Type | Target/Substrate | IC50 Value | Source(s) |

|---|---|---|---|---|

| CARM1-IN-1 | Biochemical | CARM1 / PABP1 | 8.6 μM | [6][7] |

| EZM2302 | Biochemical | CARM1 | 6 nM | [13] |

| EZM2302 | Cell-based | Multiple Myeloma Cell Proliferation | Nanomolar range | [13] |

| iCARM1 | Cell-based | Breast Cancer Cell Growth | More potent than EZM2302 |[4] |

Table 2: Cellular Effects of CARM1 Inhibition/Knockdown in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effect | Key Findings | Source(s) |

|---|---|---|---|---|

| Prostate Cancer | LNCaP | Inhibition of AR Signaling | CARM1-IN-1 (8 μM) reduced PSA promoter activity without cytotoxicity. | [6][7] |

| Prostate Cancer | LNCaP | Apoptosis, Growth Inhibition | CARM1 knockdown inhibited cell proliferation and induced apoptosis. | [12][14] |

| Breast Cancer | MCF7 | Growth Inhibition, Gene Regulation | iCARM1 suppressed cell growth and ERα-target gene expression. | [4] |

| Breast Cancer | Various | Migration Inhibition | A CARM1 degrader inhibited breast cancer cell migration. | [11] |

| Multiple Myeloma | NCI-H929, L363 | Growth Inhibition, Apoptosis | CARM1 knockdown significantly inhibited proliferation and induced apoptosis. | [5][15] |

| Multiple Myeloma | NCI-H929, L363 | Cell Cycle Arrest | CARM1 knockdown caused G0/G1 phase arrest. | [5] |

| Various | B16F10, 4T1 | Immune Sensitization | CARM1 knockout induced a type 1 interferon response, sensitizing tumors to T cells. |[3][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standardized protocols for key experiments used to evaluate this compound.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., LNCaP for prostate, MCF7 for breast, NCI-H929 for multiple myeloma).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. It is recommended to use freshly prepared solutions as the compound may be unstable in solution.[6]

-

Treatment: Seed cells in appropriate culture vessels. After 24 hours (allowing for adherence), replace the medium with fresh medium containing this compound at the desired concentrations. A vehicle control (DMSO) at the highest used concentration must be included in all experiments.

Cell Viability Assay (CCK-8/MTS)

-

Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Reagent Addition: Add 10-20 µL of CCK-8 or MTS reagent to each well.[4][5]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seeding & Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 48 hours).

-

Cell Collection: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seeding & Treatment: Treat cells in 6-well plates with this compound for 24 or 48 hours.

-

Harvesting: Collect cells by trypsinization, wash with PBS, and count them.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at -20°C overnight.[4]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by modeling the DNA content histogram.

Signaling Pathways Modulated by CARM1 Inhibition

Studies on CARM1 knockdown in multiple myeloma have revealed a link between CARM1 and the p53 tumor suppressor pathway.[5] Inhibition of CARM1 leads to the activation of p53 signaling, resulting in cell cycle arrest and the induction of apoptosis.[5] This is a critical mechanism for the anti-tumor activity of CARM1 inhibitors in certain cancer contexts.

Conclusion

Preliminary studies highlight this compound and other CARM1 inhibitors as promising agents for cancer therapy. By selectively inhibiting the methyltransferase activity of CARM1, these compounds disrupt oncogenic transcriptional programs, leading to reduced cell proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[4][5][14] Furthermore, the role of CARM1 in modulating the tumor immune microenvironment suggests potential for combination therapies with immune checkpoint blockades.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CARM1 inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to CARM1-IN-1 Hydrochloride for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CARM1-IN-1 hydrochloride, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It is designed to be a comprehensive resource for researchers beginning to explore the role of CARM1 in epigenetic regulation and its potential as a therapeutic target.

Introduction to CARM1 in Epigenetics

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] As a Type I PRMT, CARM1 is responsible for asymmetric dimethylation of its substrates. This post-translational modification plays a crucial role in the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle progression.[2] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]

This compound: A Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of CARM1.[4][5] Its ability to specifically block the methyltransferase activity of CARM1 allows researchers to probe the functional role of this enzyme in various biological processes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2070018-31-2 |

| Molecular Formula | C₂₆H₂₂Br₂ClNO₃ |

| Molecular Weight | 591.72 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Stability | The compound is unstable in solutions; freshly prepared solutions are recommended.[5] |

Mechanism of Action

This compound acts as a competitive inhibitor of CARM1, likely by occupying the substrate-binding pocket of the enzyme. This prevents the binding of protein substrates and subsequent methylation. It has been shown to inhibit the methylation of various known CARM1 substrates, including Poly(A)-Binding Protein 1 (PABP1), CA150, SmB, and Histone H3.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Inhibitory Potency

| Target | Substrate | IC₅₀ |

| CARM1 | PABP1 | 8.6 µM[4][5] |

Selectivity Profile

This compound has demonstrated high selectivity for CARM1 over other protein methyltransferases.

| Target | IC₅₀ |

| PRMT1 | >667 µM[4][5] |

| SET7 | >667 µM[4][5] |

Note: A broader selectivity panel against other PRMTs and histone methyltransferases would provide a more complete understanding of the inhibitor's specificity.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro CARM1 Inhibition Assay (Radioactive Method)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-methionine (SAM) to a CARM1 substrate.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 or a peptide substrate (e.g., derived from PABP1)

-

[³H]-S-adenosyl-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the chosen substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel bands.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Methylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates within a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7, LNCaP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine) and total protein levels of the substrate and loading controls (e.g., anti-PABP1, anti-Histone H3, anti-β-actin).

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a DMSO control) for a desired period (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer. Note: Some studies suggest that CARM1 can form aggregates upon heating, so optimization of the denaturation step may be necessary.[6][7][8]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the total protein and a loading control to normalize the results.

Reporter Gene Assay (Luciferase Assay)

This assay is used to measure the effect of CARM1 inhibition on the transcriptional activity of a CARM1-regulated promoter, such as the prostate-specific antigen (PSA) promoter.[4]

Materials:

-

A cell line responsive to the signaling pathway of interest (e.g., LNCaP for androgen receptor signaling).

-

A luciferase reporter plasmid containing the promoter of a CARM1 target gene (e.g., PSA promoter-luciferase).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound (and a DMSO control).

-

If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., dihydrotestosterone for the androgen receptor).

-

After the desired treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a general workflow for characterizing a CARM1 inhibitor.

Caption: CARM1 in the NF-κB Signaling Pathway.

References

- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Biological Functions of CARM1 Inhibition: A Technical Guide for Researchers

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[3][4] Consequently, CARM1 has emerged as a promising therapeutic target, spurring the development of small molecule inhibitors. This technical guide provides an in-depth overview of the biological functions of CARM1 inhibition, with a focus on its effects on key signaling pathways, and offers detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction to CARM1

CARM1 is a member of the protein arginine methyltransferase (PRMT) family and functions as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors like the estrogen receptor-alpha (ERα) and the androgen receptor (AR).[5][6][7] Its enzymatic activity results in the asymmetric dimethylation of arginine residues, primarily on histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation.[8] Beyond histones, CARM1 methylates a diverse array of non-histone proteins, thereby modulating their function and influencing a wide range of cellular activities.[3]

The Impact of CARM1 Inhibition on Cellular Processes

The development of specific and potent CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, has enabled a deeper understanding of its biological roles. Inhibition of CARM1's methyltransferase activity has been shown to have profound effects on cancer cells, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis.[4][9][10]

Cell Cycle Regulation

Inhibition of CARM1 has been demonstrated to induce cell cycle arrest, primarily at the G1 phase.[4] This is consistent with CARM1's role in promoting the expression of cell cycle regulatory proteins such as E2F1.[5] For instance, treatment of multiple myeloma and breast cancer cell lines with CARM1 inhibitors leads to a significant increase in the proportion of cells in the G0/G1 phase.[4]

Apoptosis Induction

Targeting CARM1 can trigger programmed cell death in cancer cells. Knockdown of CARM1 or treatment with CARM1 inhibitors has been shown to increase the percentage of apoptotic cells, as measured by Annexin V staining.[11][12] This pro-apoptotic effect is often linked to the activation of the p53 signaling pathway.[4][9]

Quantitative Effects of CARM1 Inhibitors

The potency of CARM1 inhibitors varies across different compounds and cell lines. The following tables summarize key quantitative data on the effects of prominent CARM1 inhibitors.

| Inhibitor | Target | IC50 (in vitro) | Cell Line | Reference |

| EZM2302 | CARM1 | 6 nM | Biochemical Assay | [13] |

| TP-064 | CARM1 | < 10 nM | Biochemical Assay | [9][14] |

| iCARM1 | CARM1 | 12.3 µM | Peptide Substrate | [8][10][15] |

Table 1: In Vitro Inhibitory Potency of CARM1 Inhibitors.

| Inhibitor | Cell Line | EC50/IC50 (Cell Viability) | Reference |

| EZM2302 | ZR751, MCF7, LNCAP, PC3, VCAP | >20 µM, >20 µM, 12.2 µM, >20 µM, >20 µM | |

| TP-064 | NCI-H929, RPMI8226, MM.1R | Dose-dependent inhibition | [9][14] |

| iCARM1 | MCF7, T47D, BT474 | 1.797 µM, 4.74 µM, 2.13 µM | [10] |

Table 2: Cellular Potency of CARM1 Inhibitors in Cancer Cell Lines.

| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Change | Reference |

| Multiple Myeloma | CARM1 knockdown | G0/G1 arrest | Increased proportion of cells in G0/G1 | [4] |

| Toledo (DLBCL) | TP-064 | G1 arrest | Greater arrest compared to U2932 cells | [3][16] |

| MCF7 | iCARM1 | Cell cycle arrest | Dose-dependent increase in G1 phase | [10] |

Table 3: Effects of CARM1 Inhibition on the Cell Cycle.

| Cell Line | Treatment | Effect on Apoptosis | Quantitative Change | Reference |

| Multiple Myeloma | CARM1 knockdown | Induction of apoptosis | Increased Annexin V positive cells | [4][11] |

| Endometrial Cancer | TP-064 | Induction of apoptosis | Increased apoptosis | [12] |

| Toledo (DLBCL) | TP-064 | Induction of cell death | Increased Annexin V positive cells | [3][16] |

Table 4: Pro-Apoptotic Effects of CARM1 Inhibition.

Key Signaling Pathways Modulated by CARM1 Inhibition

CARM1 is integrated into several critical signaling networks that are fundamental to cancer biology. Its inhibition can therefore have far-reaching consequences on cellular behavior.

Estrogen Receptor (ERα) Signaling

In ERα-positive breast cancer, CARM1 acts as a crucial coactivator for ERα, promoting the transcription of estrogen-responsive genes, such as E2F1, that drive cell proliferation.[5] Inhibition of CARM1 can disrupt this pathway, leading to the suppression of ERα-target gene expression and reduced cancer cell growth.[8][10]

p53 Signaling Pathway

CARM1 has a complex relationship with the tumor suppressor p53. In some contexts, CARM1 can methylate and regulate the activity of p53 target genes.[9] Inhibition of CARM1 has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[4][9] Conversely, p53 can also repress the expression of the CARM1 gene.[10]

Androgen Receptor (AR) Signaling

In prostate cancer, CARM1 is a key coactivator for the androgen receptor. Androgen stimulation leads to the recruitment of CARM1 to AR target genes, such as PSA, resulting in histone H3 methylation and transcriptional activation.[5][6] Knockdown of CARM1 inhibits AR-mediated gene expression and suppresses prostate cancer cell proliferation.[5][6]

DNA Damage Response

CARM1 plays a role in the DNA damage response pathway. Following DNA damage, CARM1 can methylate the coactivator p300, which, in conjunction with BRCA1, promotes the expression of cell cycle inhibitors like p21 and GADD45, leading to cell cycle arrest and DNA repair.[1][17] This suggests that CARM1 activity helps cells to survive genotoxic stress.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of CARM1 inhibition.

Cell Viability Assay (MTT/CCK-8)

This protocol is for assessing the effect of CARM1 inhibitors on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

CARM1 inhibitor (e.g., iCARM1, EZM2302, TP-064)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of the CARM1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT/CCK-8 Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.

Western Blot Analysis for CARM1 and Substrate Methylation

This protocol is for detecting the levels of CARM1 and the methylation status of its substrates.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro CARM1 Methyltransferase Assay

This protocol is for measuring the enzymatic activity of CARM1 and the inhibitory effect of compounds.[18]

Materials:

-

Recombinant human CARM1

-

Histone H3 peptide or a known CARM1 substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

CARM1 inhibitor

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant CARM1, and the CARM1 inhibitor at various concentrations. Pre-incubate for 15 minutes at 30°C.

-

Initiate Reaction: Add the histone H3 peptide and [3H]-SAM to initiate the methylation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Stop Reaction: Stop the reaction by adding an equal volume of 2X Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled methylated substrate.

-

Quantification: Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate buffer to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental and Logical Workflows

Workflow for Screening CARM1 Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel CARM1 inhibitors.[19][20]

Conclusion

CARM1 is a multifaceted enzyme with critical roles in transcriptional regulation and the control of various cellular processes. Its frequent overexpression in cancer and its involvement in key oncogenic signaling pathways make it an attractive target for therapeutic intervention. The development of potent and selective CARM1 inhibitors has not only provided valuable tools to dissect its biological functions but also holds significant promise for the development of novel anti-cancer therapies. This technical guide offers a comprehensive overview of the biological consequences of CARM1 inhibition and provides detailed experimental frameworks to aid researchers in this exciting and rapidly evolving field. Further investigation into the intricate mechanisms of CARM1 and the development of next-generation inhibitors will undoubtedly pave the way for new therapeutic strategies for a range of human diseases.

References

- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CARM1-IN-1 Hydrochloride on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a significant role in a myriad of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, cell cycle control, and signal transduction.[1][2][3][4] Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, where its overexpression is often linked to poor prognoses.[2][3]

CARM1-IN-1 hydrochloride is a potent and selective small-molecule inhibitor of CARM1.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on key cell signaling pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a highly selective inhibitor of CARM1's methyltransferase activity.[5][6] It exhibits a significant inhibitory effect on CARM1, while showing minimal activity against other protein methyltransferases such as PRMT1 and the histone lysine methyltransferase SET7, highlighting its specificity.[5][6] The primary mechanism involves the inhibition of CARM1's ability to methylate its various substrates, including histone H3 and non-histone proteins like Poly(A)-binding protein 1 (PABP1), CA150, and SmB.[5][6]

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

| Target Enzyme | IC50 Value | Substrate | Reference |

| CARM1 | 8.6 µM | PABP1 | [5][6] |

| PRMT1 | >667 µM | - | [5][6] |

| SET7 | >667 µM | - | [5][6] |

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| LNCaP | 8 µM | 42-44 h | Inhibition of Prostate-Specific Antigen (PSA) promoter activity | [5][6] |

| LNCaP | 1-8 µM | 42-48 h | No significant effect on cell viability | [6] |

| Various | 100 µM | 90 min | Inhibition of CARM1-mediated methylation of PABP1, CA150, SmB, and H3 | [5][6] |

Impact on Key Cell Signaling Pathways

Inhibition of CARM1 by this compound leads to significant perturbations in several critical cell signaling pathways.

Transcriptional Regulation

CARM1 is a well-established transcriptional coactivator.[1][7] It enhances the activity of various transcription factors, including nuclear receptors, p53, and NF-κB.[1][7][8] CARM1-IN-1, by inhibiting CARM1's methyltransferase activity, disrupts these processes.

-

Nuclear Receptor Signaling: CARM1 collaborates with the p160 family of coactivators and the histone acetyltransferases p300/CBP to potentiate transcription by nuclear receptors.[7] In prostate cancer cells, this compound has been shown to inhibit the promoter activity of the androgen receptor target gene, PSA.[5][6] In breast cancer, CARM1 plays a role in activating estrogen/ERα-target genes, a process that can be suppressed by CARM1 inhibitors.[2][3]

-

NF-κB Signaling: CARM1 is a transcriptional coactivator of NF-κB and is required for the expression of a subset of NF-κB-dependent genes.[7] It directly interacts with the p65 subunit of NF-κB and is recruited to the promoters of target genes upon stimulation by TNFα or LPS.[7] Inhibition of CARM1 would, therefore, be expected to attenuate the inflammatory response mediated by this pathway.

-

p53 Signaling: CARM1 interacts with p300/CBP and PRMT1 to cooperatively activate the transcription of p53-responsive genes.[1] This suggests that CARM1 inhibition could modulate the cellular response to DNA damage and other stresses that activate the p53 tumor suppressor pathway.

-

Interferon Signaling: Recent studies have shown that CARM1 inhibition can lead to the upregulation of type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells, suggesting a role for CARM1 in modulating the innate immune response.[2]

Cell Migration and Metastasis

CARM1 promotes cell migration and metastasis by methylating BAF155, a core subunit of the SWI/SNF chromatin remodeling complex.[2][3] This methylation event is crucial for the expression of genes that drive these processes. Consequently, inhibition of CARM1 with compounds like this compound is expected to reduce the metastatic potential of cancer cells.

Metabolic Regulation

CARM1 has been reported to activate aerobic glycolysis, a hallmark of cancer metabolism, through the methylation of pyruvate kinase M2 (PKM2).[2][3] This suggests that CARM1 inhibitors could potentially reprogram cancer cell metabolism, making them more susceptible to other therapies.

References

- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CARM1-IN-1 Hydrochloride in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.

CARM1-IN-1 hydrochloride is a potent and selective small molecule inhibitor of CARM1. It serves as a valuable chemical probe for elucidating the biological functions of CARM1 and for assessing its therapeutic potential in preclinical studies. These application notes provide detailed protocols for the use of this compound in common in vitro cell culture experiments.

Mechanism of Action

CARM1-IN-1 is a selective inhibitor of CARM1 methyltransferase activity with a reported IC50 of 8.6 µM.[1] It exhibits low activity against other methyltransferases such as PRMT1 and SET7 (IC50 > 600 µM), highlighting its specificity.[1] The primary mechanism of action of CARM1-IN-1 is the inhibition of the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on CARM1 substrates. This leads to a reduction in the methylation of key proteins involved in gene regulation and other cellular functions. Known substrates of CARM1 include histone H3, poly(A)-binding protein 1 (PABP1), CA150, and SmB.[2] Inhibition of the methylation of these substrates can impact downstream cellular events such as promoter activity of specific genes, like the prostate-specific antigen (PSA).[1]

Signaling Pathway

dot

References

Application Note: Preparation of CARM1-IN-1 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

CARM1-IN-1 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in transcriptional regulation and other cellular processes.[1][2] Its utility in research, particularly in cancer biology and epigenetics, necessitates accurate and reproducible experimental conditions. A critical first step in utilizing this compound is the correct preparation of a stock solution. Improperly prepared solutions can lead to inaccurate concentration determination, compound degradation, and experimental variability.

This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in downstream applications.

Product Information and Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.

| Property | Value |

| Chemical Name | (3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one hydrochloride[3] |

| CAS Number | 2070018-31-2[1][3] |

| Molecular Weight | 591.72 g/mol [3] |

| Appearance | Solid Powder[3] |

| Purity | ≥98%[3] |

| Solubility (DMSO) | ≥38 mg/mL (approx. 64.22 mM)[3] |

| Solubility (Water) | < 0.1 mg/mL (Effectively Insoluble)[1][3] |

Experimental Protocol

Materials and Equipment

-

This compound (Solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous or newly opened, high purity (ACS grade or higher)

-

Sterile, low-retention polypropylene microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

Standard laboratory safety procedures should be followed. Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.

Stock Solution Preparation (Example: 10 mM)

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. For other concentrations, adjust the mass of the compound or the volume of the solvent accordingly.

Step 1: Equilibrate Compound

-

Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

Step 2: Calculate Required Mass and Volume

-

To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of 10 mM Stock:

-

Mass = (0.010 mol/L) x (0.001 L) x (591.72 g/mol ) = 0.0059172 g = 5.92 mg

-

Step 3: Weigh the Compound

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out the calculated mass (e.g., 5.92 mg) of this compound directly into the tube.

Step 4: Reconstitution

-

Add the calculated volume of high-purity DMSO (in this example, 1.0 mL) to the tube containing the compound powder.

-

Note: It is crucial to use anhydrous or newly opened DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[1][4]

Step 5: Dissolution

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

Step 6: Aliquoting and Storage

-

To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.[5]

-

Label all aliquots clearly with the compound name, concentration, date, and solvent.

Reconstitution Table for Quick Reference

The table below provides pre-calculated volumes of DMSO needed to achieve common stock concentrations from a starting mass of 1 mg of this compound.

| Desired Concentration | Mass of CARM1-IN-1 HCl | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.690 mL |

| 5 mM | 1 mg | 0.338 mL |

| 10 mM | 1 mg | 0.169 mL |

Calculations are based on a molecular weight of 591.72 g/mol .

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound. The compound is noted to be unstable in solution, and fresh preparation is highly recommended.[1]

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C (in a dry, dark place) | ≥ 1 year[3] |

| Stock Solution (in DMSO) | -20°C | ~1 month[5] |

| Stock Solution (in DMSO) | -80°C | ≥ 6 months[5] |

Key Recommendations:

-

Avoid Freeze-Thaw Cycles: Aliquoting is essential for preserving the activity of the stock solution.[5][6]

-

Fresh is Best: Due to the compound's instability in solution, it is advisable to prepare fresh stock solutions for critical experiments.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for CARM1-IN-1 HCl stock solution preparation.

References

Application Notes and Protocols for CARM1 Inhibitors in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control. Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.

CARM1 Signaling Pathway

CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear receptors like the estrogen receptor (ERα) and p53. Upon recruitment to gene promoters, CARM1 methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. Beyond histones, CARM1 methylates a diverse range of non-histone proteins, thereby modulating their activity and function. For instance, methylation of the BAF155 subunit of the SWI/SNF chromatin remodeling complex by CARM1 can influence gene expression and promote cancer cell migration and metastasis.[1] Furthermore, CARM1 has been shown to interact with and regulate the p53 signaling pathway, a key tumor suppressor pathway.[2]

Caption: CARM1 signaling pathway and point of inhibition.

Quantitative Data for CARM1 Inhibitors in Mouse Models

The following table summarizes the reported dosages and administration routes for different CARM1 inhibitors in various mouse models. This data can serve as a reference for designing studies with CARM1-IN-1 hydrochloride.

| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| iCARM1 | BALB/c nude mice with MDA-MB-231 xenografts | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [3][4] |

| iCARM1 | BALB/c mice with 4T-1 allografts | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [3][4] |

| EZM2302 | CB-17 SCID mice with RPMI-8226 xenografts | 37.5, 75, 150, 300 mg/kg | Oral gavage (p.o.) | Twice Daily (BID) | [5][6][7] |

| EZM2302 | Adult male and female mice | 150 mg/kg | Oral gavage (p.o.) | Daily for 11-13 days | [8] |

| EZM2302 | NOD SCID mice with U2932 or Toledo xenografts | 150 mg/kg | Oral gavage (p.o.) | Twice Daily (BID) for 9 days | [9] |

Experimental Protocols

Note: As no specific in vivo protocol for this compound has been identified, the following protocols are generalized based on common practices and data from other CARM1 inhibitors. Researchers should perform initial dose-finding and toxicity studies for this compound.

Preparation of this compound for In Vivo Administration

Important Consideration: this compound is reported to be unstable in solution, and freshly prepared formulations are recommended.[10]

a) Formulation for Intraperitoneal (i.p.) Injection (Suspension):

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

-

Procedure:

-

Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

-

In a separate sterile tube, add the appropriate volume of PEG300.

-

Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Add saline to the final volume and mix thoroughly to form a uniform suspension.

-

Administer to mice immediately after preparation.

-

b) Formulation for Oral Gavage (p.o.) Administration (Suspension):

-

Vehicle: 0.5% Methylcellulose in sterile water

-

Procedure:

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

Weigh the required amount of this compound and triturate it with a small amount of the 0.5% methylcellulose vehicle to form a paste.

-

Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.

-

Administer to mice using an appropriate-sized gavage needle.

-

Mouse Xenograft Model Protocol (General)

This protocol outlines a general workflow for evaluating the efficacy of a CARM1 inhibitor in a subcutaneous xenograft model.

Caption: General experimental workflow for a mouse xenograft study.

-

Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, RPMI-8226 for multiple myeloma) under standard conditions.[4][7]

-

Cell Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using calipers.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.[7]

-

-

Drug Administration:

-

Administer this compound or vehicle control according to the predetermined dosage, route, and schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.[7]

-

Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for target engagement, immunohistochemistry).

-

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of CARM1 inhibitors. While specific data for this compound is currently limited, the information from analogous compounds provides a solid foundation for initiating preclinical studies. It is imperative to conduct thorough preliminary experiments to establish the optimal dosage, administration route, and safety profile for this compound in the chosen mouse model. Careful experimental design and adherence to established protocols will be crucial for obtaining reliable and reproducible data to elucidate the therapeutic potential of targeting CARM1.

References

- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: CARM1-IN-1 Hydrochloride for Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, DNA damage repair, cell cycle progression, and signal transduction.[2][4][5] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.[3][5]

CARM1-IN-1 hydrochloride is a potent and selective inhibitor of CARM1.[6][7] It is a valuable tool for studying the functional role of CARM1's methyltransferase activity in cellular pathways. One of the key applications for this inhibitor is in conjunction with immunoprecipitation (IP) to investigate how CARM1's enzymatic activity influences protein-protein interactions. By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can assess whether the interaction between a protein of interest and its binding partners is dependent on CARM1's methyltransferase activity.

These application notes provide a detailed protocol for utilizing this compound in an immunoprecipitation workflow to study CARM1-dependent protein interactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro and cell-based assays.

| Parameter | Value | Substrate/Assay Condition | Source |

| IC₅₀ | 8.6 µM | CARM1/PABP1 in vitro methylation assay | [6][7] |

| Selectivity | >667 µM | Against PRMT1 and SET7 | [6][7] |

| Cellular Activity | 100 µM (90 min) | Inhibition of CARM1-mediated methylation of PABP1, CA150, SmB, and H3 | [6][7] |

| Cellular Activity | 8 µM (42-44 h) | Inhibition of PSA promoter activity in LNCaP cells | [6][7] |

CARM1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the role of CARM1 in the DNA damage response pathway, leading to cell cycle arrest and DNA repair.

Caption: CARM1's role in the DNA damage response pathway.

Experimental Workflow for Immunoprecipitation with this compound

The following diagram outlines the experimental workflow for an immunoprecipitation experiment using this compound to investigate the role of CARM1's methyltransferase activity in protein-protein interactions.

Caption: Workflow for CARM1-IN-1 IP experiment.

Detailed Protocol: Immunoprecipitation using this compound